N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide” is a chemical compound with the linear formula C20H20N4O4S . It has a molecular weight of 412.471 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
Pyrrolopyrimidin-6-yl Benzenesulfonamides as A2B Adenosine Receptor Antagonists
A study by Esteve et al. (2006) explored a series of compounds including 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamides as potent A2B adenosine receptor antagonists. This class of compounds, related to the chemical structure , showed high affinity for the A2B receptor, suggesting potential therapeutic applications.
HIV-1 Integrase Inhibitory Activity Evaluation
Penta et al. (2013) investigated a series of novel derivatives including 3-(1,3-dioxo-3a, 4-dihydro-1H-isoindol-2 (3H,7H,7aH)-yl)-N-(substituted phenyl) propanamide for HIV-1 integrase inhibitory activity. Although no significant activity was observed, the study, detailed in Penta et al. (2013), contributes to the understanding of structural requirements in the development of anti-HIV agents.
Ethyl (Z)-2-(2,3-Dihydro-1,3-Dioxo-1H-Isoindol-2-Yl)-3-(Dimethylamino)Propenoate Synthesis and Transformations
The study by Bevk et al. (2001) focused on the synthesis of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound structurally similar to the one . The reactions of this compound with various amines and hydrazines provided insight into potential applications in medicinal chemistry.
Mutagenicity Evaluation in Sickle Cell Disease Drug Candidates
A series of phthalimide derivatives, closely related to the queried chemical, were evaluated for mutagenic potency by dos Santos et al. (2010). This research aids in identifying structural features conducive to lower genotoxic activity in potential sickle cell anemia treatments.
Synthesis and Reaction with Dimethyl Sulfoxide
The study by Zeuner and Niclas (1989) explored the synthesis of N-arylsulfonyl-N′-(pyrimidin-4-yl)ureas, structurally related to the compound , and their reactions with dimethyl sulfoxide. This research contributes to the broader understanding of the chemical behavior of such compounds.
Discovery of Apremilast
The discovery of Apremilast, a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor, involved compounds structurally similar to the queried chemical. This significant pharmaceutical development is detailed in Man et al. (2009).
Synthesis and Antimicrobial Activity of Novel Derivatives
The synthesis and antimicrobial activity of novel derivatives including the queried chemical structure were explored by Ghorab et al. (2017). This research contributes to the search for new antimicrobial agents.
Properties
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-13-12-20(25-15(3)24-13)27-34(32,33)17-10-8-16(9-11-17)26-21(29)14(2)28-22(30)18-6-4-5-7-19(18)23(28)31/h4-12,14H,1-3H3,(H,26,29)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZUFQBXCYYCTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.